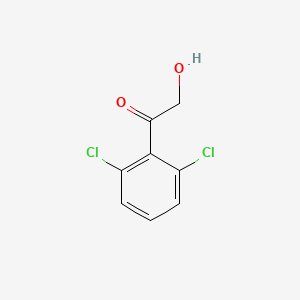

2',6'-Dichloro-2-hydroxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2',6'-Dichlor-2-hydroxyacetophenon ist eine organische Verbindung mit der Summenformel C8H6Cl2O2. Es ist ein Derivat von Acetophenon, bei dem zwei Chloratome an den Positionen 2' und 6' substituiert sind und eine Hydroxylgruppe an der Position 2 des Phenylrings gebunden ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen chemischen Reaktionen und ihre Nützlichkeit in der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2',6'-Dichlor-2-hydroxyacetophenon kann auf verschiedene Weise synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 2,6-Dichlorphenol mit Acetylchlorid in Gegenwart eines Lewis-Säure-Katalysators. Die Reaktion findet typischerweise unter kontrollierten Temperaturbedingungen statt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Ein weiteres Verfahren beinhaltet die Hydrolyse von 8-Acetyl-4-methyl-Umbelliferon mit wässriger Natriumhydroxidlösung unter Rückfluss . Dieses Verfahren liefert eine moderate Ausbeute an dem gewünschten Produkt.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 2',6'-Dichlor-2-hydroxyacetophenon oft großtechnische Reaktionen unter optimierten Bedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren gewährleistet die effiziente Produktion dieser Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2',6'-Dichlor-2-hydroxyacetophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Chinone zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Chloratome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Chloratome zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Acetophenonen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2',6'-Dichlor-2-hydroxyacetophenon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es dient als Baustein bei der Synthese biologisch aktiver Moleküle.

Medizin: Es ist an der Entwicklung von pharmazeutischen Zwischenprodukten und pharmazeutisch wirksamen Stoffen beteiligt.

Industrie: Es wird bei der Herstellung von Feinchemikalien und Spezialmaterialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2',6'-Dichlor-2-hydroxyacetophenon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Chloratome an Halogenbindungen teilnehmen können. Diese Wechselwirkungen können die Reaktivität der Verbindung und ihre Fähigkeit, biologische Pfade zu modulieren, beeinflussen.

Wirkmechanismus

The mechanism of action of 2’,6’-Dichloro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3',5'-Dichlor-2-hydroxyacetophenon: Ähnliche Struktur, aber mit Chloratomen an den Positionen 3' und 5'.

2',4'-Dihydroxyacetophenon: Enthält zwei Hydroxylgruppen an den Positionen 2' und 4'.

2-Chlor-3',4'-dihydroxyacetophenon: Enthält ein Chloratom an der Position 2 und Hydroxylgruppen an den Positionen 3' und 4'.

Einzigartigkeit

2',6'-Dichlor-2-hydroxyacetophenon ist aufgrund der spezifischen Positionierung seiner Chloratome und Hydroxylgruppe einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Diese einzigartige Struktur macht es in bestimmten synthetischen Anwendungen und Forschungszusammenhängen wertvoll.

Eigenschaften

Molekularformel |

C8H6Cl2O2 |

|---|---|

Molekulargewicht |

205.03 g/mol |

IUPAC-Name |

1-(2,6-dichlorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |

InChI-Schlüssel |

FFBWGIPPOPTJSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CO)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)

![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)

![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)

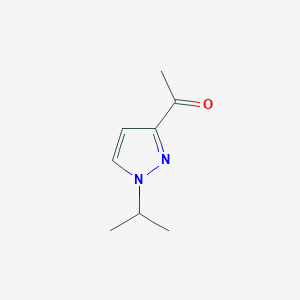

![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)